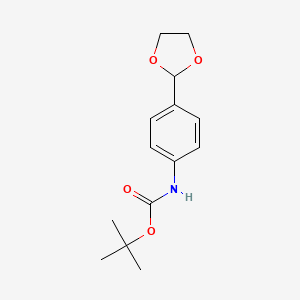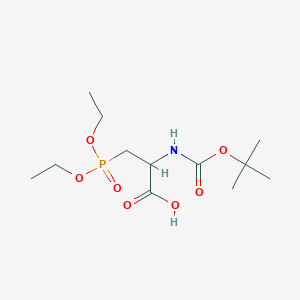
Ethyl 3-bromo-4-(pyrrolidin-1-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-bromo-4-(pyrrolidin-1-yl)benzoate is a chemical compound with the molecular formula C13H16BrNO2. It is known for its applications in various fields such as synthetic organic chemistry, medicinal chemistry, and biotechnology. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other fine chemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of ethyl 3-bromo-4-hydroxybenzoate with pyrrolidine under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of Ethyl 3-bromo-4-(pyrrolidin-1-yl)benzoate often involves large-scale bromination and subsequent reactions in controlled environments to ensure high purity and yield. The process is optimized for cost-effectiveness and efficiency, often using automated systems to monitor and control reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-bromo-4-(pyrrolidin-1-yl)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
Ethyl 3-bromo-4-(pyrrolidin-1-yl)benzoate is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of biological pathways and interactions.
Medicine: The compound is a key intermediate in the development of pharmaceuticals.
Industry: It is used in the production of fine chemicals, dyes, and pesticides.
Mécanisme D'action
The mechanism of action of Ethyl 3-bromo-4-(pyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets. The pyrrolidine group can interact with various enzymes and receptors, influencing biological pathways. The bromine atom can participate in halogen bonding, affecting the compound’s reactivity and interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-bromo-4-hydroxybenzoate
- Ethyl 3-bromo-4-methoxybenzoate
- Ethyl 3-chloro-4-(pyrrolidin-1-yl)benzoate
Uniqueness
Ethyl 3-bromo-4-(pyrrolidin-1-yl)benzoate is unique due to the presence of both the bromine atom and the pyrrolidine group. This combination imparts distinct chemical and biological properties, making it valuable in various applications .
Propriétés
Numéro CAS |
1131594-39-2 |
|---|---|
Formule moléculaire |
C13H16BrNO2 |
Poids moléculaire |
298.18 g/mol |
Nom IUPAC |
ethyl 3-bromo-4-pyrrolidin-1-ylbenzoate |
InChI |
InChI=1S/C13H16BrNO2/c1-2-17-13(16)10-5-6-12(11(14)9-10)15-7-3-4-8-15/h5-6,9H,2-4,7-8H2,1H3 |
Clé InChI |
HWVOEBLQHQLVFF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=C(C=C1)N2CCCC2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Cbz-3-[Boc(cyclopropyl)amino]piperidine](/img/structure/B11926292.png)





![4-(Hydroxyimino)-2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazine 1,1-dioxide](/img/structure/B11926331.png)



![N-Boc-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine](/img/structure/B11926364.png)

